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Compound of Interest

Compound Name: 2-Chloro-6-methylaniline

cat. No.: B140736

An In-Depth Technical Guide to the Toxicological Profile of 2-Chloro-6-methylaniline

Disclaimer: This document is intended for informational purposes for researchers, scientists,
and drug development professionals. It is a synthesis of publicly available data and is not a
substitute for a comprehensive risk assessment.

Introduction

2-Chloro-6-methylaniline (CAS No. 87-63-8), also known as 6-chloro-o-toluidine, is a
substituted aniline derivative. It serves as a crucial intermediate in the synthesis of various
chemical products, including pharmaceuticals and agrochemicals.[1][2] Notably, it is a key
starting material in the manufacturing of the targeted cancer therapy drug, Dasatinib.[1][2]
Given its use in industrial synthesis, a thorough understanding of its toxicological profile is
essential for ensuring occupational safety and managing potential human health risks.

This guide provides a comprehensive overview of the toxicological data for 2-Chloro-6-
methylaniline, including its physicochemical properties, acute and chronic toxicity,
genotoxicity, and known mechanistic pathways. Where data for the specific compound is
limited, information from structurally related chloroanilines is presented to provide context, with
the distinction clearly noted.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to
assessing its toxicological potential, including its absorption, distribution, metabolism, and
excretion (ADME) profile.
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Property Value Reference
CAS Number 87-63-8 [3]
Molecular Formula C7HsCIN [3]
Molecular Weight 141.60 g/mol [3]
Appearance Colorl.ess' to pale purple/brown o
clear liquid

Melting Point 10-12 °C [4]

Boiling Point 215 °C

Water Solubility Immiscible [4]

LogP 2.37 [4]

General Toxicological Assessment Workflow

The toxicological evaluation of a chemical typically follows a tiered approach, beginning with

computational and in vitro assays before proceeding to more complex in vivo studies. This

workflow is designed to characterize potential hazards while adhering to the principles of the

3Rs (Replacement, Reduction, and Refinement of animal testing).
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Caption: General workflow for toxicological assessment of a chemical substance.

Acute Toxicity

Acute toxicity studies evaluate the adverse effects occurring after a single or short-term
exposure to a substance. 2-Chloro-6-methylaniline is classified as toxic by multiple routes of
exposure.[3][5]
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. . Effects
Endpoint Species Route Value Reference
Noted
Convulsions,
Subcutaneou ataxia,
LDLo Cat 200 mg/kg ) [4]
s respiratory
changes
Sedation,
LDso (2- 1016 mg/kg convulsion,
N Rat Oral [6]
Chloroaniline) bw chromodacry
orrhea
LDso (2- 256 mg/kg Methemoglob
N Mouse Oral ) ) [61[7]
Chloroaniline) bw inemia
Tremors,
LDso (2- 1000 mg/kg labored
N Rat Dermal ] [6][8]
Chloroaniline) bw breathing,
cyanosis
Inactivity,
LCso (2- Inhalation irregular
N Rat 4.2 -6.1 mg/L o [6]
Chloroaniline) (4h) respiration,
tremors

Data for the structural isomer 2-chloroaniline is provided for context due to the lack of specific

oral, dermal, or inhalation LDso/LCso values for 2-Chloro-6-methylaniline in standard rodent

models.

The primary signs of acute toxicity for chloroanilines are related to hematotoxicity, specifically

methemoglobinemia, which leads to cyanosis (a bluish discoloration of the skin) and other

signs of oxygen deprivation.[6][9]

Irritation and Sensitization

o Skin Irritation: 2-Chloro-6-methylaniline is classified as a skin irritant (Category 2).[3][10]

[11]
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o Eye Irritation: It is classified as causing serious eye irritation (Category 2).[3][10][11]
e Respiratory Irritation: It may cause respiratory irritation.[3][10]
o Skin Sensitization: There is potential for sensitization by skin contact.[9]

Repeated-Dose Toxicity

While specific sub-chronic or chronic studies for 2-Chloro-6-methylaniline were not identified,
a 13-week oral study on the isomer 2-chloroaniline provides insight into the potential target

organs.

Study . Key Referenc
. Species Route NOAEL LOAEL o
Duration Findings e

Hematotoxi
city
(methemog
lobin
formation,
hemolytic
anemia),
extramedul
lary

Rat & Oral <10 10 hematopoi

13 Weeks . . [6]

Mouse (gavage) mg/kg/day mg/kg/day esis, Heinz
body
formation.
Reduced
body
weight in
male rats
at the
highest
dose.
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These findings confirm that the hematopoietic system is the primary target for toxicity following

repeated exposure to chloroanilines.[6][12] The effects include responsive changes in the bone

marrow, spleen, and liver due to hemolytic anemia and methemoglobinemia.[12]

Genotoxicity

Genotoxicity assays are used to detect direct or indirect damage to DNA. 2-Chloro-6-

methylaniline is suspected of causing genetic defects (Germ cell mutagenicity, Category 2).[3]

Metabolic
Test L
Assay Activation Result Comments Reference
System
(S9)
) Observed in
Bacterial ]
) strain TA100
Reverse S. With 20% S9 Weakly
: i : : for 2,6- [13]
Mutation typhimurium mix Mutagenic ] )
dialkylsubstit
(Ames) -
uted anilines.
2,4,6-
Somatic trimethylanilin
Mutation and _ e was
o Drosophila ) -
Recombinatio N/A Mutagenic positive at [13]
) melanogaster
n (Wing Spot lower doses
Test) than its 2,4,5-
isomer.
6 2,4,6-
) ) Cultured ) trimethylanilin
Thioguanine ] N/A Mutagenic [13]
) Fibroblasts e was
Resistance N
positive.

Data is from studies on structurally similar 2,6-disubstituted anilines.

A study investigating various aniline derivatives concluded that genotoxicity appears to be a

general property of this chemical class and is not necessarily prevented by substitution at both

ortho positions, as is the case for 2-Chloro-6-methylaniline.[13] However, results for isomers
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can vary; for instance, 2-chloroaniline tested negative in a bacterial reverse mutation assay.[14]
Therefore, direct testing of 2-Chloro-6-methylaniline is required for a definitive conclusion.

Experimental Workflow: Bacterial Reverse Mutation
(Ames) Test
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Caption: Experimental workflow for the bacterial reverse mutation (Ames) test.
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Carcinogenicity

There is a concern that 2-Chloro-6-methylaniline may cause cancer, but currently, there is
insufficient data to make a formal assessment.[9] Long-term (e.g., 2-year) carcinogenicity
bioassays in rodents have not been identified for this specific chemical. Most single-ring
arylamines are considered to have relatively weak cancer-causing properties, typically
observed only at high doses in animal studies.[9]

Reproductive and Developmental Toxicity

No specific studies on the reproductive or developmental toxicity of 2-Chloro-6-methylaniline
are available. Standard assessments would follow OECD guidelines such as TG 421
(Reproduction/Developmental Toxicity Screening Test) or TG 416 (Two-Generation
Reproduction Toxicity Study).[15][16][17] These studies are designed to evaluate effects on
fertility, pregnancy, maternal behavior, and offspring development.

Mechanism of Action: Methemoglobinemia

The primary mechanism of toxicity for 2-Chloro-6-methylaniline, like other chloroanilines, is
the induction of methemoglobinemia.[9][12] This process involves metabolic activation and
results in impaired oxygen transport by the blood.[18]

o Metabolic Activation: The parent aniline compound is metabolized in the liver, primarily by
Cytochrome P450 (CYP450) enzymes, through N-hydroxylation to form an N-hydroxylamine
metabolite.[19][20]

e Redox Cycling: This N-hydroxylamine metabolite enters red blood cells and participates in a
redox cycle. It can be oxidized to a nitroso- derivative while simultaneously oxidizing the
ferrous iron (Fe2*) in hemoglobin to ferric iron (Fe3*), forming methemoglobin.[20]

e Oxygen Transport Impairment: Methemoglobin is incapable of binding and transporting
oxygen.[18] Furthermore, its presence increases the oxygen affinity of the remaining normal
hemoglobin, shifting the oxygen-hemoglobin dissociation curve to the left and further
impairing oxygen release to tissues.[18]

o Oxidative Stress: The redox cycling process can generate reactive oxygen species (ROS),
leading to oxidative stress and depletion of cellular antioxidants like glutathione (GSH).[19]

© 2025 BenchChem. All rights reserved. 9/15 Tech Support


https://www.benchchem.com/product/b140736?utm_src=pdf-body
https://datasheets.scbt.com/sc-254212.pdf
https://datasheets.scbt.com/sc-254212.pdf
https://www.benchchem.com/product/b140736?utm_src=pdf-body
https://www.oecd.org/en/publications/test-no-416-two-generation-reproduction-toxicity_9789264070868-en.html
https://www.oecd.org/en/publications/test-no-421-reproduction-developmental-toxicity-screening-test_9789264264380-en.html
https://www.oecd.org/en/publications/2016/07/test-no-421-reproduction-developmental-toxicity-screening-test_g1g6ece8.html
https://www.benchchem.com/product/b140736?utm_src=pdf-body
https://datasheets.scbt.com/sc-254212.pdf
https://pubmed.ncbi.nlm.nih.gov/11965242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4377359/
https://pubmed.ncbi.nlm.nih.gov/9074651/
https://www.longdom.org/open-access/drugs-may-be-induced-methemoglobinemia-24524.html
https://www.longdom.org/open-access/drugs-may-be-induced-methemoglobinemia-24524.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4377359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4377359/
https://pubmed.ncbi.nlm.nih.gov/9074651/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

This can result in damage to the red blood cell membrane, leading to hemolysis.
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Caption: Proposed pathway of metabolic activation and methemoglobin formation.

Experimental Protocols

Detailed methodologies for key toxicological assays are based on internationally accepted
OECD guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (UDP)
(based on OECD TG 425)

Principle: The UDP is a sequential test where animals are dosed one at a time. The dose for
each subsequent animal is adjusted up or down depending on the outcome (survival or
death) of the previous animal. This method minimizes animal use while still allowing for the
calculation of an LDso and its confidence intervals.

Animal Selection: Healthy, young adult rodents (usually female rats, as they are often slightly
more sensitive) are used. Animals are acclimatized for at least 5 days before the study.

Housing and Feeding: Animals are housed individually. Food is withheld overnight before
dosing, but water is available ad libitum.

Dose Administration: The test substance is administered orally by gavage in a single dose.
The volume should be minimized, typically not exceeding 1 mL/100 g body weight.

Starting Dose Selection: The starting dose is selected based on available information (e.g.,
in silico predictions, data from related compounds). It should be the dose expected to cause
mortality in some animals. A default progression factor of 3.2 is commonly used between
dose levels.

Test Procedure (Main Test):
o Dose the first animal at the selected starting dose.
o If the animal survives, the dose for the next animal is increased by the progression factor.

o If the animal dies, the dose for the next animal is decreased by the progression factor.
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o This up-and-down sequence continues until one of the stopping criteria is met (e.g., a
specified number of reversals in outcome have occurred).

Observations: Animals are observed for mortality and clinical signs of toxicity frequently on
the day of dosing and at least daily thereafter for 14 days. Body weights are recorded
weekly.

Data Analysis: The LDso is calculated using the maximum likelihood method based on the
sequence of outcomes.

Bacterial Reverse Mutation Test (Ames Test) (based on
OECD TG 471)

Principle: This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium
and Escherichia coli to detect point mutations (base substitutions or frameshifts), which
result in a reversion to an amino acid-independent state.

Test Strains: A standard set of strains is used, including those that detect frameshift
mutations (e.g., TA98, TA1538) and base-pair substitutions (e.g., TA100, TA1535).

Metabolic Activation: The test is performed both with and without an exogenous metabolic
activation system (S9 mix), which is a microsomal fraction from the livers of rodents pre-
treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and 3-
naphthoflavone. This mimics mammalian metabolism.

Test Procedure (Plate Incorporation Method):

o To a test tube containing molten top agar, add the bacterial culture, the test substance at
one of several concentrations, and either the S9 mix or a buffer.

o Vortex the tube and pour the contents onto the surface of a minimal glucose agar plate
(lacking the required amino acid, e.g., histidine).

o Controls include a solvent (negative) control and known mutagens (positive controls) for
each strain, with and without S9.

Incubation: The plates are inverted and incubated at 37°C for 48-72 hours.
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Scoring: Only revertant bacteria can grow into visible colonies. The number of revertant
colonies per plate is counted.

Data Analysis: A positive result is defined as a concentration-related increase in the number
of revertant colonies to a level at least double that of the solvent control values.

In Vitro Mammalian Cell Micronucleus Test (based on
OECD TG 487)

Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei
are small, membrane-bound DNA fragments or whole chromosomes that lag behind during
cell division and are not incorporated into the daughter nuclei.

Cell Lines: Various cell lines can be used, such as TK6, L5178Y, or CHO cells.

Metabolic Activation: The test is conducted with and without an S9 mix to account for
metabolites that may be genotoxic.

Cytotoxicity Measurement: A preliminary cytotoxicity assay is performed to determine the
appropriate concentration range for the main experiment. The highest concentration should
induce approximately 50-60% cytotoxicity, as measured by indicators like Relative Increase
in Cell Count (RICC) or Relative Population Doubling (RPD).

Test Procedure:

o Cell cultures are exposed to the test substance at a minimum of three concentrations,
along with negative and positive controls.

o Exposure time is typically 3-6 hours with S9, and a short (3-6 hours) and long (approx.
1.5-2.0 normal cell cycles) exposure without S9.

o To ensure that scored cells have completed mitosis, a cytokinesis blocker like cytochalasin
B can be added. This results in binucleated cells, and micronuclei are scored only in these
cells.

Cell Harvesting and Staining: After the appropriate recovery period, cells are harvested,
subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa,
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DAPI).

e Scoring: The frequency of micronucleated cells is determined by scoring at least 2000 cells
per concentration under a microscope.

o Data Analysis: A positive result is characterized by a statistically significant and
concentration-dependent increase in the frequency of micronucleated cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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